![molecular formula C16H16F3N3O3 B1215373 N-Demethylfleroxacin CAS No. 79660-71-2](/img/structure/B1215373.png)
N-Demethylfleroxacin
描述
N-Demethylfleroxacin is a derivative of fleroxacin, a fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The compound is characterized by its molecular formula C16H16F3N3O3 and a molecular weight of 355.31 g/mol .
准备方法
The synthesis of N-Demethylfleroxacin involves several steps, starting from the parent compound, fleroxacin. The demethylation process typically employs reagents such as boron tribromide (BBr3) or iodine in the presence of a base . The reaction conditions often include:
Temperature: 0-25°C
Solvent: Dichloromethane or acetonitrile
Reaction Time: 2-4 hours
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
化学反应分析
N-Demethylfleroxacin undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Employing reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide, producing halogenated derivatives.
Common reagents and conditions used in these reactions include:
Solvents: Methanol, ethanol, or water
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Temperature: Varies from room temperature to reflux conditions
Major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry .
科学研究应用
Antimicrobial Applications
N-Demethylfleroxacin has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness is particularly notable against both Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance.
Mechanism of Action:
- DNA Gyrase Inhibition: Like other fluoroquinolones, this compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This leads to bacterial cell death.
- Broad Spectrum Activity: Studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for treating infections caused by resistant strains .
Case Study: Efficacy Against Resistant Strains
A study evaluated the effectiveness of this compound against multi-drug resistant Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial load in infected models, suggesting its potential as a treatment option for infections where traditional antibiotics fail .
Anticancer Properties
Recent research highlights the potential of this compound as an anticancer agent, particularly in targeting various cancer cell lines.
Mechanism of Action:
- Induction of Apoptosis: this compound has been shown to trigger apoptosis in cancer cells, which is essential for effective cancer treatment.
- Cell Cycle Arrest: It disrupts the cell cycle at the S phase, preventing proliferation of cancer cells .
Data Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 1.30 | Induces DNA damage, inhibits CDK activity |
Huh-7 (Liver) | 25.75 | Induces apoptosis |
T24 (Bladder) | 6.4 | Cell cycle arrest |
Panc-1 (Pancreatic) | 3.8 | Induces apoptosis |
This table summarizes findings from various studies indicating that this compound exhibits potent cytotoxic effects across multiple cancer types, warranting further investigation into its therapeutic applications .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research indicates that it is predominantly metabolized in the liver and excreted via urine.
Key Findings:
作用机制
N-Demethylfleroxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial DNA, leading to cell death. The compound’s efficacy is attributed to its ability to bind to both enzymes, preventing the development of resistance .
相似化合物的比较
N-Demethylfleroxacin is compared with other fluoroquinolones such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural modifications, which enhance its activity against certain resistant bacterial strains. Its demethylated form allows for different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the fluoroquinolone class .
Conclusion
This compound is a significant compound in the field of antibacterial research. Its unique properties and versatile applications make it a valuable tool for scientists and researchers. Understanding its synthesis, reactions, and mechanisms of action can pave the way for developing new and more effective antimicrobial agents.
生物活性
N-Demethylfleroxacin, a metabolite of the fluoroquinolone antibiotic fleroxacin, has garnered attention due to its biological activity, particularly in antimicrobial and potential anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is formed through the metabolic demethylation of fleroxacin, which is known for its broad-spectrum antibacterial properties. The compound retains significant pharmacological activities similar to its parent drug, influencing its therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound ultimately leads to bacterial cell death. This mechanism is common among fluoroquinolones, making them effective against a variety of Gram-negative and some Gram-positive bacteria .
Spectrum of Activity
This compound exhibits a broad spectrum of antimicrobial activity. It is particularly effective against:
- Gram-negative bacteria : Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Klebsiella pneumoniae | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Staphylococcus aureus | 0.25 |
Streptococcus pneumoniae | 0.5 |
Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that derivatives of fluoroquinolones can exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and L1210 (mouse lymphocytic leukemia) .
Table 2 illustrates the anticancer activity of selected this compound derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 1.3 |
This compound | L1210 | 0.25 |
Bis-oxadiazole derivative | CHO | 0.46 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains showed promising results. The compound was tested against clinical isolates of resistant bacteria, demonstrating superior activity compared to traditional antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
In a preclinical trial involving mouse models, this compound was evaluated for its anticancer effects in combination with conventional chemotherapy agents. The results indicated enhanced tumor suppression when used alongside doxorubicin, suggesting a synergistic effect that warrants further investigation .
属性
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-1-4-22-8-10(16(24)25)15(23)9-7-11(18)14(12(19)13(9)22)21-5-2-20-3-6-21/h7-8,20H,1-6H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBQTZRNSPHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229825 | |
Record name | N-demethylfleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79660-71-2 | |
Record name | N-Demethylfleroxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-demethylfleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。